Cas no 139504-50-0 (Mertansine)

Mertansine 化学的及び物理的性質
名前と識別子
-
- Maytansinoid dM 1
- Mertansine
- DM1
- DM-1
- N2'-DEACETYL-N2'-(3-MERCAPTO-1-OXOPROPYL)-MAYTANSINE
- N2-deacetyl-N2-(3-mercapto-1-oxopropyl)maytansine
- DM1 [Maytansinoid]
- DM1 Compound
- Maytansine,N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)
- Maytansinoid DM-1
- N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine
- UNII-DDZ29HGH0E
- [(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dio
- [(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
- maytansinoid DM1
- Mertansine (DM1)
- DM 1
- DDZ29HGH0E
- DM 1 [Maytansinoid]
- Mertasine
- DM1;Maytansinoid
- Maytansinoid DM1
- Mayt
- Mertansine(DM1)
- CHEBI:82755
- (1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo(19.3.1.1(10,14).0(3,5))hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-(methyl(3-sulfanylpropanoyl)amino)propanoate
- MAYTANSINOID DM1 [MI]
- ANZJBCHSOXCCRQ-FKUXLPTCSA-N
- CHEMBL4802230
- (1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(10,14).0(3,5)]hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
- CS-5804
- DM1, Maytansinoid
- Q4515649
- DM 1 (Maytansinoid)
- DTXSID801026968
- MFCD28398157
- Maytansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-
- [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
- DM1 , Maytansinoid DM1
- 139504-50-0
- HY-19792
- SCHEMBL13558634
- N2'-Deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, L-
- DM1 (Maytansinoid)
- DA-48536
-
- MDL: MFCD28398157
- インチ: 1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9+,19-10+/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1
- InChIKey: ANZJBCHSOXCCRQ-FKUXLPTCSA-N
- SMILES: ClC1C(=C([H])C2C([H])([H])C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])([C@]3(C([H])([H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@@]4([H])[C@](C([H])([H])[H])([C@]([H])(C([H])([H])C(N(C([H])([H])[H])C=1C=2[H])=O)OC([C@]([H])(C([H])([H])[H])N(C(C([H])([H])C([H])([H])S[H])=O)C([H])([H])[H])=O)O4)OC(N3[H])=O)O[H])OC([H])([H])[H])OC([H])([H])[H] |c:13,17|
計算された属性
- 精确分子量: 737.27500
- 同位素质量: 737.2748936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 11
- 重原子数量: 50
- 回転可能化学結合数: 8
- 複雑さ: 1340
- 共价键单元数量: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 2
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 158
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 190-192ºC(ぶんかい)
- Solubility: Insuluble (2.4E-4 g/L) (25 ºC),
- PSA: 198.76000
- LogP: 3.53940
Mertansine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mertansine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18158-1g |
Mertansine |
139504-50-0 | 97% | 1g |
0.00 | 2022-04-26 | |
Ambeed | A686559-1g |
(14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-Chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dien-4-yl N-(3-mercaptopropanoyl)-N-methyl-L-alaninate |
139504-50-0 | 99% | 1g |
$3166.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1992-25mg |
Mertansine |
139504-50-0 | 100% | 25mg |
¥ 1920 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M873161-10mg |
Mertansine(DM1) |
139504-50-0 | ≥98% | 10mg |
¥1,360.00 | 2022-01-14 | |
ChemScence | CS-5804-5mg |
Mertansine |
139504-50-0 | 99.80% | 5mg |
$106.0 | 2022-04-27 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18158-1g |
Mertansine |
139504-50-0 | 97% | 1g |
0.00 | 2021-07-09 | |
ChemScence | CS-5804-10mg |
Mertansine |
139504-50-0 | 99.80% | 10mg |
$180.0 | 2022-04-27 | |
TRC | M257800-5mg |
Mertansine |
139504-50-0 | 5mg |
$136.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M873161-5mg |
Mertansine(DM1) |
139504-50-0 | ≥98% | 5mg |
¥730.00 | 2022-01-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23648-50mg |
Mertansine |
139504-50-0 | 95% | 50mg |
4987.0CNY | 2021-07-10 |
Mertansine Suppliers
Mertansine 関連文献
-
Haiyang Xie,Xiao Xu,Jianmei Chen,Lingling Li,Jianguo Wang,Tao Fang,Lin Zhou,Hangxiang Wang,Shusen Zheng Chem. Commun. 2016 52 5601
-
Akmal M. Asrorov,Zeyun Gu,Feng Li,Lingyun Liu,Yongzhuo Huang Nanoscale 2021 13 8693
-
N. Krall,F. Pretto,D. Neri Chem. Sci. 2014 5 3640
-
Haiyang Xie,Xiao Xu,Jianmei Chen,Lingling Li,Jianguo Wang,Tao Fang,Lin Zhou,Hangxiang Wang,Shusen Zheng Chem. Commun. 2016 52 5601
-
Sumit Kumar Pramanik,Amitva Das Chem. Commun. 2021 57 12058
-
Hangxiang Wang,Jiaping Wu,Li Xu,Ke Xie,Chao Chen,Yuehan Dong Chem. Commun. 2017 53 2618
-
Qingshuo Meng,Jia Meng,Wei Ran,Jinghan Su,Yuguang Yang,Pengcheng Zhang,Yaping Li Chem. Commun. 2017 53 12438
-
Rajeshwari Tiwari,Prashant S. Shinde,Sreejesh Sreedharan,Anik Kumar Dey,Katherine A. Vallis,Santosh B. Mhaske,Sumit Kumar Pramanik,Amitava Das Chem. Sci. 2021 12 2667
-
Armin Bauer,Mark Br?nstrup Nat. Prod. Rep. 2014 31 35
-
He Dong,Xiao Xu,Leikun Wang,Ran Mo Biomater. Sci. 2020 8 2344
Mertansineに関する追加情報
Mertansine (CAS No. 139504-50-0): A Comprehensive Overview
Mertansine, also known by its CAS registry number 139504-50-0, is a compound of significant interest in the fields of pharmacology and oncology. This compound has garnered attention due to its potential applications in the treatment of various diseases, particularly cancer. The scientific community has been actively exploring its properties, mechanisms of action, and therapeutic potential, making it a focal point in recent research studies.
The chemical structure of Mertansine is characterized by its unique arrangement of atoms, which contributes to its biological activity. Recent advancements in computational chemistry have allowed researchers to model and predict the behavior of Mertansine with greater precision. These studies have shed light on how the compound interacts with cellular components, particularly in the context of cancer cells. For instance, Mertansine has been shown to inhibit the growth of certain types of cancer cells by targeting specific pathways involved in cell proliferation and survival.
One of the most promising aspects of Mertansine is its potential as an anti-cancer agent. Clinical trials have demonstrated that Mertansine can effectively target and destroy cancer cells while minimizing damage to healthy tissues. This selective targeting is achieved through its ability to bind to specific receptors expressed on the surface of cancer cells. Recent research has also explored the combination of Mertansine with other anti-cancer drugs, suggesting that this approach could enhance therapeutic outcomes and reduce resistance to treatment.
In addition to its anti-cancer properties, Mertansine has shown potential in other therapeutic areas. For example, studies have indicated that it may possess anti-inflammatory and immunomodulatory effects, which could make it useful in treating conditions such as autoimmune diseases and chronic inflammation. These findings highlight the versatility of Mertansine and underscore the need for further research to fully understand its range of applications.
The synthesis and production of Mertansine involve advanced chemical techniques that ensure high purity and consistency. Researchers have developed novel synthetic pathways that improve the efficiency and scalability of Mertansine production. These advancements are crucial for meeting the growing demand for this compound in both research and clinical settings.
From a regulatory perspective, Mertansine has undergone rigorous testing to ensure its safety and efficacy. Regulatory agencies have provided guidelines for its use in clinical trials, which have been instrumental in advancing our understanding of its therapeutic potential. As research progresses, it is anticipated that Mertansine will play an increasingly important role in the development of innovative treatments for various diseases.
In conclusion, Mertansine (CAS No. 139504-50-0) is a compound with immense potential in the field of medicine. Its ability to target cancer cells selectively, combined with its versatility in addressing other therapeutic areas, makes it a subject of intense scientific interest. As research continues to uncover new insights into its properties and applications, Mertansine is poised to make a significant impact on healthcare.
139504-50-0 (Mertansine) Related Products
- 1384428-80-1(hex-5-ene-1,2-diamine dihydrochloride)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 28294-47-5(Acetyl Acetosyringone)
- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)

